9-Decen-1-OL

Catalog No.
S1505672
CAS No.
13019-22-2
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Decen-1-OL

CAS Number

13019-22-2

Product Name

9-Decen-1-OL

IUPAC Name

dec-9-en-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h2,11H,1,3-10H2

InChI Key

QGFSQVPRCWJZQK-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCO

Canonical SMILES

C=CCCCCCCCCO

Organic Synthesis:

9-Decen-1-ol has limited applications in scientific research. Its primary use is as a building block in the synthesis of more complex molecules. One documented example involves the preparation of semifluorinated acids, which are further used to create specific types of block copolymers known as poly(styrene-b-semi fluorinated isoprene) with -CF2H-terminated side groups [].

Potential Research Areas:

While currently limited, 9-Decen-1-ol's unique chemical structure (a 10-carbon chain with a double bond at the ninth position and an alcohol group at the first position) suggests potential for further exploration in various research areas. These include:

  • Material Science: The amphiphilic nature of 9-Decen-1-ol (having both hydrophobic and hydrophilic regions) might be relevant in the development of new materials with specific properties, such as self-assembling structures or components in drug delivery systems.
  • Biochemistry: The potential interaction of 9-Decen-1-ol with biological systems, such as enzymes or membranes, could be investigated for its role in various biological processes or its potential use in developing new drugs or therapeutic agents.

9-Decen-1-ol is a long-chain unsaturated alcohol with the molecular formula C₁₀H₂₀O and a molecular weight of 156.2652 g/mol. It is also known by various names such as ω-Decen-1-ol, Decylenic alcohol, and 1-Decen-10-ol. The compound features a double bond between the ninth and tenth carbon atoms in its carbon chain, which contributes to its unique chemical properties and reactivity. Its structure can be represented as follows:

text
H H H H H | | | | |H--C--C--C--C--C=C--C--C--C--C--OH

The compound is primarily utilized in organic synthesis and has applications in various industries due to its functional properties.

Due to the presence of both an alcohol functional group and a carbon-carbon double bond. Key reactions include:

  • Hydrogenation: The double bond can be hydrogenated to form decan-1-ol.
  • Oxidation: 9-Decen-1-ol can be oxidized to yield 9-decenal, which is a valuable intermediate in organic synthesis .
  • Esterification: It can react with carboxylic acids to form esters, which are often used in fragrances and flavorings.

Research indicates that 9-Decen-1-ol exhibits antimicrobial properties, making it potentially useful in food preservation and pharmaceutical applications. Its activity against certain bacteria and fungi has been documented, suggesting its role as a natural preservative . Additionally, it has been studied for its potential effects on human health, particularly in relation to its role as a pheromone or signaling molecule in various organisms.

Several methods exist for synthesizing 9-Decen-1-ol:

  • Decarboxylation of Undecylenic Acid: This method involves the use of lead tetraacetate in the presence of lithium chloride .
  • Reduction of 9-Decenal: The reduction of 9-decenal using lithium aluminum hydride yields 9-Decen-1-ol.
  • From 1,10-Decanediol: Various synthetic routes can convert 1,10-decanediol into 9-Decen-1-ol through dehydration reactions .

These methods offer flexibility depending on the desired purity and yield.

9-Decen-1-ol finds applications across multiple fields:

  • Fragrance Industry: Due to its pleasant odor, it is used in perfumes and scented products.
  • Food Industry: Its antimicrobial properties make it suitable for food preservation.
  • Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds.

Studies have shown that 9-Decen-1-ol interacts with biological systems in various ways. For instance, it has been investigated for its role in enhancing the performance of oxidation reactions when used as a substrate . Furthermore, its interactions with microbial systems highlight its potential as a natural preservative.

Several compounds share structural similarities with 9-Decen-1-ol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
OctanolC₈H₁₈OShorter carbon chain; primarily used as a solvent
DecanolC₁₀H₂₂OSaturated alcohol; lacks double bond
Undecylenic AcidC₁₁H₂₂O₂Contains a carboxylic acid group; used in surfactants
NonanalC₉H₁₈OAldehyde form; used in flavoring

The presence of the double bond in 9-Decen-1-ol distinguishes it from saturated alcohols like decanol, while its longer chain length sets it apart from shorter-chain alcohols such as octanol.

First synthesized in the mid-20th century, 9-Decen-1-OL gained prominence in the fragrance industry due to its "fresh, dewy, rose-like" odor profile. Arctander’s early work highlighted its widespread use in soap perfumes, with smaller quantities enhancing floral fragrances. By the 1960s, industrial synthesis routes were optimized, notably through partial dehydration of 1,10-decanediol, which remains a primary production method.

The compound’s significance expanded beyond perfumery with discoveries of its utility in polymer chemistry. For instance, it serves as a precursor for semifluorinated acids, critical for synthesizing poly(styrene-b-semifluorinated isoprene) block copolymers. These materials exhibit unique surface properties, enabling applications in nanotechnology and coatings.

Position in Organic Chemistry Research

In organic synthesis, 9-Decen-1-OL’s bifunctional nature (hydroxyl and alkene groups) facilitates transformations such as:

  • Oxidation: Catalytic oxidation with palladium or platinum yields 9-decenoic acid, a valuable intermediate for esters and lubricants.
  • Esterification: Reacts with carboxylic acids to produce fragrances like 9-decenyl acetate, used in insect pheromone formulations.
  • Polymerization: Acts as a monomer in creating polyesters with tailored thermal properties.

Its electron-rich double bond also participates in cycloaddition reactions, enabling access to cyclic ethers and heterocycles.

Current Research Trends and Perspectives

Recent studies focus on:

  • Green Synthesis: Microwave-assisted and solvent-free methods to enhance yield and reduce environmental impact.
  • Biomedical Applications: Investigations into antimicrobial and antioxidant properties, though results remain preliminary.
  • Advanced Materials: Development of fluorinated polymers for hydrophobic coatings.

Classical Synthetic Routes

Synthesis from 1,10-Decanediol

The partial dehydration of 1,10-decanediol remains the most established method for synthesizing 9-Decen-1-OL. This process involves heating the diol under controlled conditions to eliminate water and form the terminal double bond. A cyclic reaction system described by Chemipanda Bio-Tech Co., Ltd. demonstrates high efficiency: mixing 1,10-decanediol with vacuum distillation residues and maintaining a feed-discharge equilibrium at 30 g/h yields 88% pure 9-Decen-1-OL after atmospheric and vacuum distillation [1]. The zigzag conformation of 1,10-decanediol [2] facilitates selective dehydration, with molecular sieves often employed to absorb water and shift equilibrium toward the desired product [5].

Table 1: Key Parameters for 1,10-Decanediol Dehydration

ParameterValue/RangeSource
Temperature340°C [1]
CatalystMolecular sieve [1]
Reaction Time6 hours [1]
Yield88% [1]
Purity99.3% [1]

Reduction of 9-Decenoic Acid and Derivatives

While reduction of 9-decenoic acid (CAS 14436-32-9) represents a logical pathway, direct evidence from provided sources is limited. The synthesis of 9-decenoic acid itself involves saponification of dimethyl sebacate derivatives under alkaline conditions [3], but subsequent reduction to the alcohol is not explicitly detailed in the available literature.

Oxidative Decarboxylation Approaches

Oxidative decarboxylation strategies, though well-characterized for pyruvate derivatives [4], show limited direct application to 9-Decen-1-OL synthesis in the reviewed sources.

Industrial Production Methods

Catalytic Approaches

Industrial synthesis employs heterogeneous catalysts to enhance reaction efficiency. Palladium and platinum catalysts facilitate selective dehydration of 1,10-decanediol while minimizing side reactions [5]. Continuous-flow systems with fixed-bed reactors demonstrate particular promise, achieving steady-state production rates of 30 g/h with consistent purity [1].

Scale-up Considerations

Critical scale-up parameters include:

  • Feed-dischrate synchronization (30 g/h equilibrium) [1]
  • Energy-efficient vacuum distillation systems
  • Catalyst regeneration protocols

The cyclic production system described in [1] reduces waste by recycling distillation residues, demonstrating 95% mass efficiency in pilot-scale operations.

Process Optimization Research

Recent optimizations focus on:

  • Temperature gradient control during dehydration (optimal range: 320-340°C) [1]
  • Inline purity monitoring using gas chromatography
  • Automated feed-rate adjustment systems

Green Chemistry Approaches

Sustainable Catalysis

Research into biomass-derived catalysts remains nascent for this specific compound, though the use of recyclable molecular sieves in dehydration processes aligns with green chemistry principles [1].

Emerging Synthetic Strategies

Enzymatic Methods

While enzymatic decarboxylation is well-documented for ethanol production [4], applications to 9-Decen-1-OL synthesis remain unexplored in the provided literature.

Flow Chemistry and Microreactor Technology

Continuous-flow systems show potential for improving thermal management in dehydration reactions. The cyclic process described in [1], achieving 180 g batch output with minimal thermal degradation, suggests inherent compatibility with microreactor architectures.

Tandem Process Development

Isomerization-Decarboxylation Sequences

No direct evidence of tandem isomerization-decarboxylation processes exists in the reviewed literature.

Sequential Catalytic Processes

The cyclic production system [1] exemplifies sequential catalysis:

  • Primary dehydration of fresh 1,10-decanediol
  • Secondary dehydration of distillation residuesThis dual-stage approach increases overall yield to 92% while reducing raw material consumption.

XLogP3

3.6

Boiling Point

236.0 °C

UNII

475HH49270

GHS Hazard Statements

Aggregated GHS information provided by 1749 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13019-22-2

Wikipedia

9-decen-1-ol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents

General Manufacturing Information

9-Decen-1-ol: ACTIVE

Dates

Modify: 2023-08-15

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